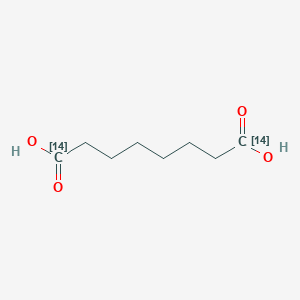
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester
Descripción general
Descripción
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring with a ketone group and two ester groups attached to a malonic acid derivative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester can be synthesized through the reaction of 2-cyclopenten-1-one with dimethyl malonate . The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the Michael addition of dimethyl malonate to 2-cyclopenten-1-one . The reaction is carried out in an organic solvent, such as ethanol, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding . For example, its ketone group can form hydrogen bonds with active sites of enzymes, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the cyclopentyl ring.
Cyclopentanone: A ketone with a cyclopentyl ring but without ester groups.
Dimethyl 2-(1-ethylpropyl)malonate: A malonic acid derivative with different substituents.
Uniqueness
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester is unique due to its combination of a cyclopentyl ring with a ketone group and two ester groups. This structure imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs .
Propiedades
IUPAC Name |
dimethyl 2-(3-oxocyclopentyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJIHXMUUZHZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


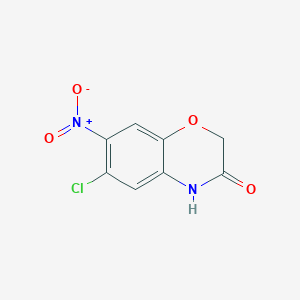
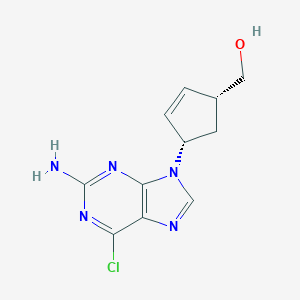
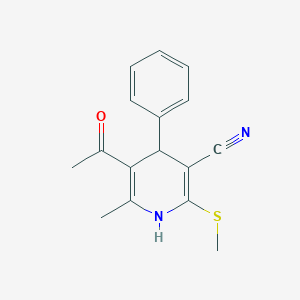
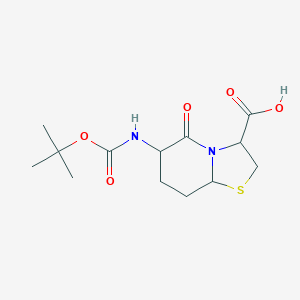



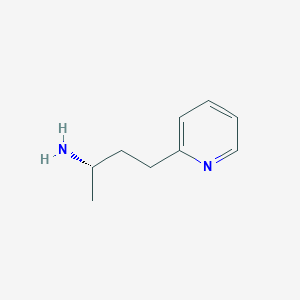
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
